[2-(4-Bromophenoxy)phenyl]methanol

Cross-coupling Suzuki-Miyaura Oxidative addition

Researchers pursuing ortho-substituted phenoxybenzyl alcohols for SERT-targeted library synthesis often face isomeric impurities that confound SAR interpretation. [2-(4-Bromophenoxy)phenyl]methanol (CAS 74744-79-9), supplied at ≥98% purity, resolves this challenge: • Direct penultimate precursor to SERT inhibitor CHEMBL452376 (IC50 12 nM, 63-fold selective over NET) via benzylic amination - a potency profile inaccessible from 3- or 4-phenoxy isomers. • Para-bromine enables rapid Pd(0)-catalyzed diversification (Suzuki, Sonogashira, Buchwald-Hartwig) with ~100-1000× faster oxidative addition than the chloro analog. • Validated starting material for alkoxyiminoacetamide fungicides (US Pat. 05185342A1, 05548078A1). Sealed dry storage at 2-8°C; shipped at ambient temperature. For R&D and further manufacturing use only.

Molecular Formula C13H11BrO2
Molecular Weight 279.13 g/mol
CAS No. 74744-79-9
Cat. No. B1387106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Bromophenoxy)phenyl]methanol
CAS74744-79-9
Molecular FormulaC13H11BrO2
Molecular Weight279.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8,15H,9H2
InChIKeyUKWPPTUEXZZOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(4-Bromophenoxy)phenyl]methanol Overview & Physicochemical Profile


[2-(4-Bromophenoxy)phenyl]methanol (CAS 74744-79-9, MFCD11190400) is a brominated phenoxybenzyl alcohol with the molecular formula C13H11BrO2 and molecular weight 279.13 g/mol . It belongs to the class of ortho-substituted phenoxybenzyl alcohols, characterized by a benzylic –CH2OH group at the 2-position of the central phenyl ring and a para-bromophenoxy substituent . Computed physicochemical properties include a boiling point of 365.3±27.0 °C, density of 1.468±0.06 g/cm³, an acid dissociation constant (pKa) of 14.36±0.10, and a LogP of 3.93 . The compound is primarily supplied as a research intermediate with certified purity levels of 95–98% and requires sealed, dry storage at 2–8 °C . Its bifunctional architecture—a benzylic alcohol handle and a para-bromoaryl electrophile—positions it as a versatile building block for medicinal chemistry and agrochemical synthesis, particularly as a precursor to alkoxyiminoacetamide fungicides [1].

Why Generic Substitution with Isomers or Analogs Fails


Although structurally related phenoxybenzyl alcohols share the same core scaffold, they are not functionally interchangeable. The ortho-phenoxy substitution pattern in [2-(4-Bromophenoxy)phenyl]methanol creates a sterically congested benzylic alcohol that exhibits measurably different reactivity, lipophilicity, and metabolic stability compared to the 3- and 4-positional isomers . The para-bromine substituent is not a passive structural feature; it serves as a strategic synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), for which the dehalogenated analog (2-phenoxybenzyl alcohol) offers no equivalent reactivity . Where the chloro analog (CAS 25562-90-7) might be considered, the C–Br bond undergoes oxidative addition approximately 100–1000 times faster with Pd(0) catalysts than the C–Cl bond under standard Suzuki-Miyaura conditions, making the brominated compound the kinetically competent electrophile for convergent fragment coupling [1]. Furthermore, the bromine atom elevates LogP by ~1 unit relative to the unsubstituted 2-phenoxybenzyl alcohol (LogP 3.93 vs. 2.97), directly impacting membrane permeability, protein binding, and chromatographic retention in downstream assays . In medicinal chemistry programs targeting monoamine transporters, the benzylic alcohol serves as the critical precursor to the corresponding N,N-dimethylmethanamine derivative (CHEMBL452376), which displays an IC50 of 12 nM at the human serotonin transporter (SERT)—a potency level that is structurally inaccessible from the 3- or 4-phenoxy isomers because the ortho-amine geometry is required for SERT binding pocket engagement [2].

Key Differentiation Evidence vs. Structural Analogs


C–Br vs. C–Cl Oxidative Addition Reactivity

The para-bromine substituent in [2-(4-Bromophenoxy)phenyl]methanol provides a reactive aryl halide handle for palladium-catalyzed cross-coupling that is fundamentally superior to the corresponding chloro analog [2-(4-Chlorophenoxy)phenyl]methanol (CAS 25562-90-7). In Suzuki-Miyaura coupling, the general reactivity order for unactivated aryl halides is I > OTf > Br >> Cl, with the C–Br bond undergoing oxidative addition to Pd(0) approximately two to three orders of magnitude faster than the C–Cl bond under standard conditions (Pd(PPh₃)₄, aqueous base, 80 °C) [1]. This kinetic difference translates into practical advantages: the bromo compound can be coupled at lower temperatures (60–80 °C) with higher yields, while the chloro analog often requires elevated temperatures (>100 °C), specialized electron-rich ligands (e.g., SPhos, XPhos), or microwave acceleration to achieve comparable conversion [1].

Cross-coupling Suzuki-Miyaura Oxidative addition Aryl halide reactivity Building block

LogP Comparison vs. Unsubstituted Analog

The para-bromine substituent in [2-(4-Bromophenoxy)phenyl]methanol (MW 279.13) adds significant lipophilicity relative to the unsubstituted 2-phenoxybenzyl alcohol (MW 200.23). The computed LogP of the bromo compound is 3.93 , compared to 2.97 for 2-phenoxybenzyl alcohol —a ΔLogP of +0.96 units. This difference corresponds to an approximately 9-fold increase in octanol-water partition coefficient, directly affecting membrane permeability predictions (PAMPA, Caco-2), plasma protein binding estimates, and reverse-phase HPLC retention times. The bromine atom also increases the boiling point by ~44 °C (365.3 vs. 321.1 °C) and density by ~0.27 g/cm³ (1.468 vs. 1.2 g/cm³) . The pKa values, however, are essentially identical (14.36 vs. 14.37), confirming that the electronic effect of the remote para-bromine on the benzylic alcohol acidity is negligible .

Lipophilicity LogP Drug-likeness Membrane permeability Chromatographic retention

Ortho vs. Para Positional Isomer Comparison

The ortho-substitution pattern in [2-(4-Bromophenoxy)phenyl]methanol (CAS 74744-79-9) places the benzylic –CH2OH group in direct steric proximity to the phenoxy oxygen, creating a more hindered alcohol environment compared to the para-isomer [4-(4-Bromophenoxy)phenyl]methanol (CAS 1039899-07-4) where the –CH2OH is remote from the ether linkage. This steric congestion has measurable consequences: the ortho-isomer has a higher computed LogP (3.93) than the para-isomer (LogP 3.7337), indicating greater overall hydrophobicity despite identical molecular formula and molecular weight (279.13) . The para-isomer is described as stable at room temperature storage , whereas the ortho-isomer requires sealed, dry storage at 2–8 °C to prevent oxidative degradation, consistent with the known susceptibility of ortho-substituted benzyl alcohols to air oxidation . Purity procurement standards also differ: the ortho-isomer is commercially available at ≥98% purity , while the para-isomer is typically supplied at 90% , reflecting the different synthetic routes and purification challenges.

Positional isomerism Steric hindrance Benzylic alcohol reactivity LogP comparison Oxidation susceptibility

Precursor to Potent SERT Inhibitor Activity Cliff

The benzylic alcohol in [2-(4-Bromophenoxy)phenyl]methanol is the direct synthetic precursor to (2-(4-bromophenoxy)phenyl)-N,N-dimethylmethanamine (CHEMBL452376), a compound with potent inhibitory activity at the human serotonin transporter (SERT): IC50 = 12 nM in [³H]5-HT reuptake assays using HEK293 cells expressing human SERT [1]. This N,N-dimethylmethanamine derivative also shows inhibitory activity at the human norepinephrine transporter (NET, IC50 = 760 nM) and human dopamine transporter (DAT, IC50 = 640 nM), yielding a SERT-over-NET selectivity ratio of approximately 63-fold and SERT-over-DAT selectivity of approximately 53-fold [1]. The alcohol itself is not active at these transporters; the activity cliff between the alcohol (inactive) and the dimethylamine (IC50 12 nM) demonstrates that the benzylic amine is the pharmacophoric element. Critically, this SAR is orthogonal to the halogen substitution: the ortho-bromophenoxy scaffold pre-organizes the molecular geometry such that the derived amine occupies the S1 binding pocket, while the para-bromine occupies a lipophilic sub-pocket [1]. The 3- and 4-phenoxy isomers of the corresponding amine would project the basic nitrogen into a different vector, incompatible with the SERT binding site architecture.

Serotonin transporter SERT SAR Activity cliff Monoamine reuptake inhibitor Reductive amination

Strobilurin Fungicide Intermediate Provenance

[2-(4-Bromophenoxy)phenyl]methanol is explicitly claimed and utilized as an upstream intermediate in the synthesis of alkoxyiminoacetamide fungicides, a class that includes the commercial strobilurin agent E-metominostrobin (CAS 133408-50-1) [1]. In the patent literature (US Patents 05185342A1 and 05548078A1, assigned to Shionogi Seiyaku Kabushiki Kaisha), the benzylic alcohol is elaborated via O-alkylation and oxime formation to yield (E)-N-methyl-2-[2-(4-bromophenoxy)phenyl]-2-methoxyiminoacetamide (CAS 133408-63-6), which has a computed LogP of 3.9 [1][2]. This fungicidal end-product is part of the broader strobilurin class that inhibits mitochondrial respiration at the cytochrome bc1 complex (Complex III). The ortho-bromophenoxy substitution pattern is essential for target-site binding: replacement with the para-isomer or the unsubstituted phenoxy analog results in loss of fungicidal activity as measured by reduced inhibition of fungal spore germination in greenhouse trials [1]. For agrochemical discovery groups, this compound is not merely a generic benzyl alcohol building block—it is the validated gateway intermediate to a specific, patent-protected fungicide scaffold.

Agrochemical Strobilurin fungicide E-metominostrobin Alkoxyiminoacetamide Patent intermediate

Application Scenarios for [2-(4-Bromophenoxy)phenyl]methanol


SERT Inhibitor Synthesis via Reductive Amination

In a monoamine transporter drug discovery program, [2-(4-Bromophenoxy)phenyl]methanol serves as the critical penultimate intermediate for synthesizing (2-(4-bromophenoxy)phenyl)-N,N-dimethylmethanamine (CHEMBL452376) and related tertiary amine analogs. The benzylic alcohol is converted to the corresponding benzyl bromide or mesylate, then displaced with dimethylamine or a diverse set of secondary amines to generate focused libraries. The resulting N,N-dimethylmethanamine derivative has a SERT IC50 of 12 nM with 63-fold selectivity over NET and 53-fold selectivity over DAT, a profile documented in BindingDB/ChEMBL from Pfizer-originated screening data [1]. No other positional isomer of this alcohol can deliver the same amine geometry required for SERT binding. Procurement of the ortho-bromophenoxy alcohol in high purity (≥98%) is essential to avoid amine byproducts from isomeric impurities that would confound SAR interpretation.

Strobilurin Fungicide Synthesis via O-Alkylation

[2-(4-Bromophenoxy)phenyl]methanol is the validated starting material for constructing alkoxyiminoacetamide fungicides in the E-metominostrobin family, as disclosed in US Patents 05185342A1 and 05548078A1 [2]. The alcohol is O-alkylated with methyl 2-bromo-2-methoxyiminoacetate, followed by N-methyl amidation to yield the active fungicide. The ortho-bromophenoxy scaffold is essential for binding to the Qo site of cytochrome bc1 (Complex III); the para-isomer and unsubstituted phenoxy analogs show substantially reduced inhibition of fungal spore germination. For agrochemical R&D groups building strobilurin analog libraries, this specific compound—not its positional isomers—provides the documented gateway to the active chemotype.

Suzuki-Miyaura Cross-Coupling Diversification

The para-bromine atom in [2-(4-Bromophenoxy)phenyl]methanol is a reactive electrophile for Pd(0)-catalyzed Suzuki-Miyaura coupling, enabling introduction of aryl, heteroaryl, or vinyl boronic acid partners at the terminus of the phenoxy ring [3]. This divergent strategy allows a single batch of the bromo alcohol to generate dozens of biaryl analogs in parallel, which can then be further elaborated at the benzylic alcohol via oxidation or amination. The chloro analog (CAS 25562-90-7) requires forcing conditions or specialized ligand systems for comparable coupling efficiency, making the bromo compound the pragmatic choice for high-throughput parallel synthesis workflows where mild, robust, and high-yielding conditions are non-negotiable.

LogP-Based Membrane Permeability Probes

With a computed LogP of 3.93—nearly 1 unit higher than the unsubstituted 2-phenoxybenzyl alcohol (LogP 2.97) —[2-(4-Bromophenoxy)phenyl]methanol is a suitable scaffold for designing physicochemical probes to study lipophilicity-permeability relationships. The bromine atom provides both the LogP enhancement and an anomalous scattering center for X-ray crystallography, facilitating co-crystallization studies of target proteins with bromophenoxy-containing ligands. In Caco-2 or PAMPA permeability assays, the brominated alcohol will exhibit longer retention times and higher apparent permeability than its dehalogenated counterpart, making it the compound of choice when LogP in the 3.5–4.0 range is specifically required for the experimental design.

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